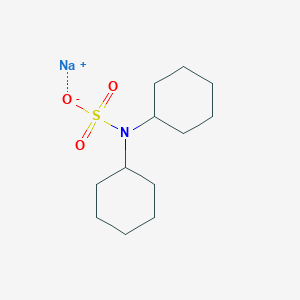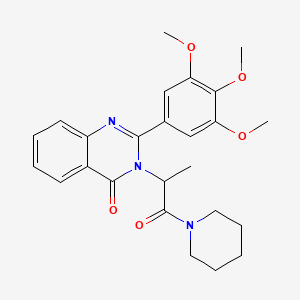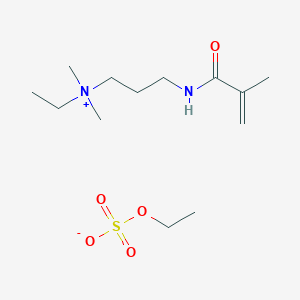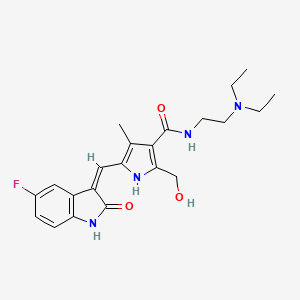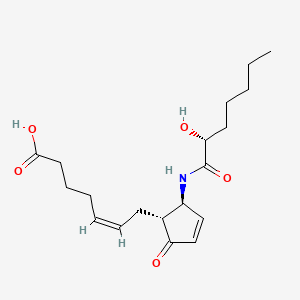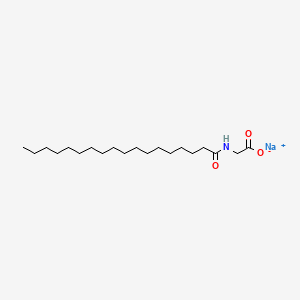
Cinchotoxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- (chemical formula:
- These trees are native to South America and have been historically used for their medicinal properties, particularly in treating malaria.
- This compound is structurally related to other well-known Cinchona alkaloids such as quinine and quinidine.
Cinchotoxine: C19H22N2O
) is a natural alkaloid found in the bark of Cinchona trees.準備方法
Synthetic Routes: Cinchotoxine can be synthesized through various methods, including cyclization reactions from simpler precursors.
Industrial Production: While not commonly produced industrially, it can be isolated from natural sources (such as Cinchona bark) or synthesized in the laboratory.
化学反応の分析
Reactivity: Cinchotoxine undergoes typical alkaloid reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) can convert this compound to its corresponding quinone derivative. Reduction with hydrogen gas (Reduction: H2
) and a catalyst can yield reduced forms of this compound.Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are common.
科学的研究の応用
Medicine: Historically, Cinchotoxine was used as an antimalarial agent due to its structural similarity to quinine.
Chemistry: It serves as a valuable intermediate in the synthesis of other alkaloids.
Biology: Research on its biological activity and potential therapeutic applications continues.
作用機序
Molecular Targets: Cinchotoxine likely interacts with proteins involved in parasite metabolism, similar to quinine.
Pathways: It interferes with the parasite’s ability to detoxify heme, leading to its accumulation and toxicity.
類似化合物との比較
Similar Compounds: Quinine, quinidine, cinchonidine, and cinchonine are closely related Cinchona alkaloids.
Uniqueness: Cinchotoxine’s unique features lie in its specific substitution pattern and reactivity.
特性
CAS番号 |
69-24-9 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-quinolin-4-ylpropan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1 |
InChIキー |
PIIQLZXRLGJEKE-LSDHHAIUSA-N |
異性体SMILES |
C=C[C@H]1CNCC[C@H]1CCC(=O)C2=CC=NC3=CC=CC=C23 |
正規SMILES |
C=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


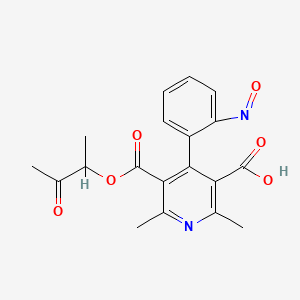


![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

